
2-(Dichloromethylidene)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethylidene)-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a dichloromethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethylidene)-1,3-dioxolane typically involves the reaction of dioxolane derivatives with dichloromethylidene reagents under controlled conditions. One common method is the reaction of 1,3-dioxolane with dichlorocarbene, generated in situ from chloroform and a strong base like potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloromethylidene)-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichloromethylidene group to a methyl group, resulting in the formation of 2-methyl-1,3-dioxolane.
Substitution: Nucleophilic substitution reactions can occur at the dichloromethylidene group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: 2-Methyl-1,3-dioxolane.
Substitution: Corresponding substituted dioxolane derivatives.
Applications De Recherche Scientifique
2-(Dichloromethylidene)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Dichloromethylidene)-1,3-dioxolane involves its interaction with various molecular targets. The dichloromethylidene group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but different structural properties.
2-(Dichloromethylidene)-1,1,3,3-tetramethylindane: A compound with a similar dichloromethylidene group but a different core structure.
Uniqueness
2-(Dichloromethylidene)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
4362-56-5 |
|---|---|
Formule moléculaire |
C4H4Cl2O2 |
Poids moléculaire |
154.98 g/mol |
Nom IUPAC |
2-(dichloromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(6)4-7-1-2-8-4/h1-2H2 |
Clé InChI |
UBRDNRGEKMGUQT-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=C(Cl)Cl)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
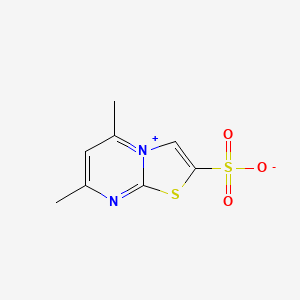
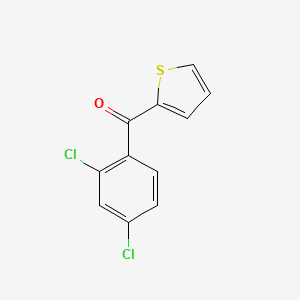
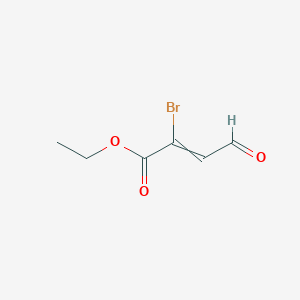
![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

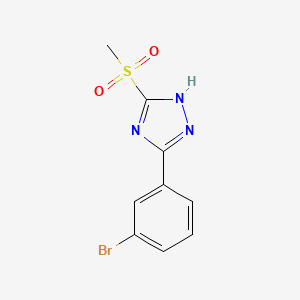
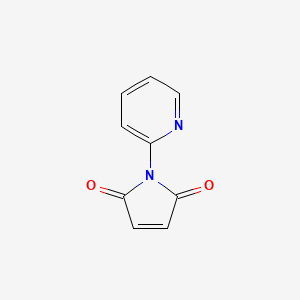
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
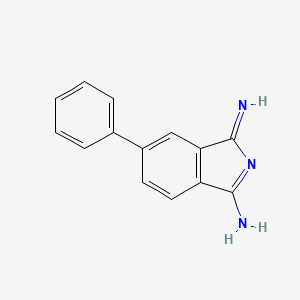
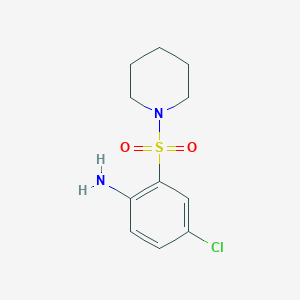

![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
